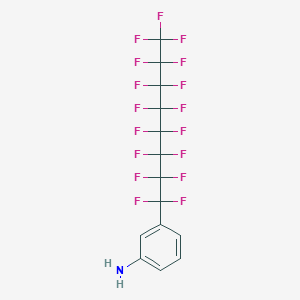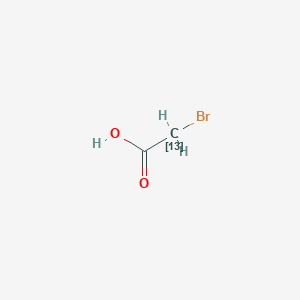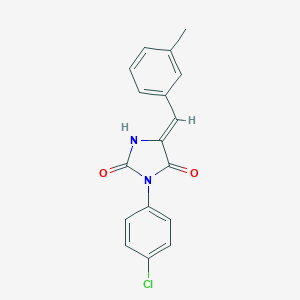
Hydantoin, 3-(p-chlorophenyl)-5-(m-methylbenzylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydantoins are a class of heterocyclic compounds that have been extensively studied due to their diverse biological activities. Among them, 3-(p-chlorophenyl)-5-(m-methylbenzylidene)-hydantoin (CMH) has gained significant attention in recent years.
Wirkmechanismus
The mechanism of action of Hydantoin, 3-(p-chlorophenyl)-5-(m-methylbenzylidene)- is not fully understood, but it is believed to act through multiple pathways. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Hydantoin, 3-(p-chlorophenyl)-5-(m-methylbenzylidene)- has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, which may contribute to its anticancer activity.
Biochemische Und Physiologische Effekte
Hydantoin, 3-(p-chlorophenyl)-5-(m-methylbenzylidene)- has been shown to have a variety of biochemical and physiological effects. It has been found to decrease the expression of matrix metalloproteinases, enzymes involved in cancer invasion and metastasis. Hydantoin, 3-(p-chlorophenyl)-5-(m-methylbenzylidene)- has also been shown to inhibit the production of nitric oxide, a molecule involved in inflammation and immune response.
Vorteile Und Einschränkungen Für Laborexperimente
Hydantoin, 3-(p-chlorophenyl)-5-(m-methylbenzylidene)- has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. It has also been extensively studied, and its biological activities are well documented. However, one limitation of Hydantoin, 3-(p-chlorophenyl)-5-(m-methylbenzylidene)- is its low solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Hydantoin, 3-(p-chlorophenyl)-5-(m-methylbenzylidene)-. One area of interest is the development of Hydantoin, 3-(p-chlorophenyl)-5-(m-methylbenzylidene)- derivatives with improved solubility and bioavailability. Another direction is the investigation of the mechanism of action of Hydantoin, 3-(p-chlorophenyl)-5-(m-methylbenzylidene)- in more detail, particularly its interaction with topoisomerase II. Finally, there is potential for the use of Hydantoin, 3-(p-chlorophenyl)-5-(m-methylbenzylidene)- in combination with other anticancer agents to improve their efficacy.
Synthesemethoden
Hydantoin, 3-(p-chlorophenyl)-5-(m-methylbenzylidene)- can be synthesized by the reaction between p-chlorobenzaldehyde, m-methylbenzylamine, and urea in ethanol under reflux conditions. The reaction yields a yellow crystalline solid with a melting point of 230-232°C.
Wissenschaftliche Forschungsanwendungen
Hydantoin, 3-(p-chlorophenyl)-5-(m-methylbenzylidene)- has been extensively studied for its various biological activities, including its anticancer, antiviral, and antimicrobial properties. It has been shown to inhibit the growth of various cancer cell lines, such as breast cancer, lung cancer, and leukemia. Hydantoin, 3-(p-chlorophenyl)-5-(m-methylbenzylidene)- has also been found to have antiviral activity against herpes simplex virus type 1 and 2, as well as antimicrobial activity against Staphylococcus aureus and Escherichia coli.
Eigenschaften
CAS-Nummer |
111223-88-2 |
|---|---|
Produktname |
Hydantoin, 3-(p-chlorophenyl)-5-(m-methylbenzylidene)- |
Molekularformel |
C17H13ClN2O2 |
Molekulargewicht |
312.7 g/mol |
IUPAC-Name |
(5Z)-3-(4-chlorophenyl)-5-[(3-methylphenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C17H13ClN2O2/c1-11-3-2-4-12(9-11)10-15-16(21)20(17(22)19-15)14-7-5-13(18)6-8-14/h2-10H,1H3,(H,19,22)/b15-10- |
InChI-Schlüssel |
BBTMMXLQPODCAF-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CC(=CC=C1)/C=C\2/C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl |
SMILES |
CC1=CC(=CC=C1)C=C2C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
CC1=CC(=CC=C1)C=C2C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl |
Synonyme |
(5Z)-3-(4-chlorophenyl)-5-[(3-methylphenyl)methylidene]imidazolidine-2 ,4-dione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




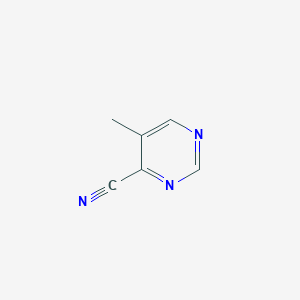

![(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid](/img/structure/B49481.png)
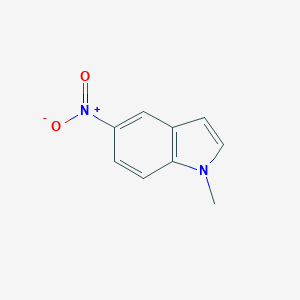
![3,7-Bis[(acetyloxy)methyl]-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone](/img/structure/B49483.png)
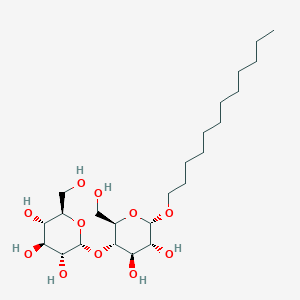
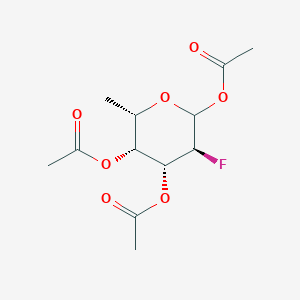
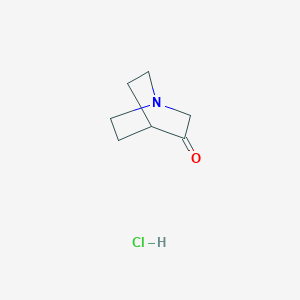
![5-[Dichloro(fluoro)methyl]-1,2-oxazole](/img/structure/B49495.png)
![Ethyl imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B49496.png)
